molecular formula C5H9N B1248080 Bicyclo[1.1.1]pentan-1-amine CAS No. 177287-49-9

Bicyclo[1.1.1]pentan-1-amine

Cat. No. B1248080
CAS RN: 177287-49-9
M. Wt: 83.13 g/mol
InChI Key: UZDGSLINNQQTJM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bicyclo[1.1.1]pentan-1-amine has been explored through various methods. A notable approach involves the aminoalkylation of [1.1.1]propellane, enabling direct access to 3-alkylbicyclo[1.1.1]pentan-1-amines. This method is significant for its mild reaction conditions and its utility in streamlining the syntheses of important this compound building blocks (Hughes et al., 2019). Another innovative route involves the reduction of 1-azido-3-iodobicyclo[1.1.1]pentane, offering a scalable and flexible pathway to this target compound (Goh et al., 2014).

Molecular Structure Analysis

The molecular structure of this compound is noteworthy for its bridgehead nitrogen atom, contributing to its exceptional reactivity and potential as a benzene isostere. Analyses suggest that the low steric hindrance and high intrinsic nucleophilicity of the amine contribute to its unique properties (Lu & Chen, 2023).

Chemical Reactions and Properties

This compound participates in various chemical reactions, highlighting its versatility. For instance, it can undergo photochemical formal (4 + 2)-cycloaddition, converting the bicyclo[1.1.1]pentane skeleton to the bicyclo[3.1.1]heptane skeleton, a transformation that underscores the compound's utility in generating complex, sp3-rich primary amine building blocks (Harmata et al., 2021).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and boiling point, are crucial for its handling and application in various chemical syntheses. While specific studies focused exclusively on these properties were not identified, the general understanding is that the bicyclo[1.1.1]pentane core imparts unique physical characteristics due to its strained structure.

Chemical Properties Analysis

The chemical properties of this compound, including reactivity, stability, and functional group compatibility, are defined by its bicyclic structure. Its ability to serve as a bioisostere for aromatic rings, tert-butyl groups, and alkynes, combined with its reactivity, makes it a valuable compound in medicinal chemistry and drug design (Hughes et al., 2019).

Scientific Research Applications

Synthetic Methods and Chemical Transformations

  • Bicyclo[1.1.1]pentanes, including Bicyclo[1.1.1]pentan-1-amine, are effective bioisosteres for aromatic rings, tert-butyl groups, and alkynes. A notable method for synthesizing 3-alkylbicyclo[1.1.1]pentan-1-amines from [1.1.1]propellane has been developed, which is significant for incorporating pharmaceutically relevant amines onto the bicyclo[1.1.1]pentane scaffold (Hughes et al., 2019).
  • An alternative synthesis route for this compound from 1-azido-3-iodobicyclo[1.1.1]pentane has been explored, offering a scalable option for this compound (Goh et al., 2014).
  • The conversion of Bicyclo[1.1.1]pentan-1-amines to polysubstituted bicyclo[3.1.1]heptan-1-amines through photochemical cycloaddition of an intermediate imine diradical is an innovative method, marking the first reported conversion of the bicyclo[1.1.1]pentane skeleton to the bicyclo[3.1.1]heptane skeleton (Harmata et al., 2021).

Medicinal Chemistry and Drug Design

  • Bicyclo[1.1.1]pentanes (BCPs) like this compound are utilized as surrogates for para-substituted arenes, alkynes, and tert-butyl groups in medicinal chemistry. An efficient route to α-chiral BCPs has been developed, crucial for the synthesis of BCP analogues of certain pharmaceutical compounds (Wong et al., 2019).
  • The synthesis of 1,2-difunctionalized Bicyclo[1.1.1]pentanes, which can mimic ortho/meta-substituted arenes, has been achieved. This development is pivotal in bioisoteric replacements for aromatic rings to improve medicinal properties (Zhao et al., 2021).

Photochemical Synthesis and Building Blocks

  • Photochemical synthesis of bicyclo[3.1.1]heptan-1-amines from Bicyclo[1.1.1]pentan-1-amines using imine photochemistry provides a novel method to create complex, sp3-rich primary amine building blocks (Harmata et al., 2020).
  • The synthesis of selenoether and thioether functionalized Bicyclo[1.1.1]pentanes from selenosulfonates/thiosulfonates and propellane represents a significant advancement in the creation of valuable bicyclo[1.1.1]pentanes bearing both selenoether/thioether and sulfone (Wu et al., 2020).

Cross-Coupling Reactions and Functionalization

  • A general method for radical acylation of [1.1.1]propellane with aldehydes provides straightforward access to bicyclo[1.1.1]pentane ketones, crucial for drug discovery (Li et al., 2022).
  • An efficient synthesis method for multifunctionalized Bicyclo[1.1.1]pentane derivatives through a radical multicomponent carboamination of [1.1.1]propellane has been developed. This method is particularly relevant for generating 3-substituted BCP-amines (Kanazawa et al., 2017).

Bioisosteric Applications and Chemical Space Exploration

  • The enantioselective C–H functionalization of Bicyclo[1.1.1]pentanes, including this compound, opens up new avenues for creating enantioenriched, substituted products while maintaining the carbocyclic framework, which is of high interest in pharmaceutical and chemical communities (Garlets et al., 2020).

Mechanism of Action

Target of Action

Bicyclo[1.1.1]pentan-1-amine is a bioisostere of a benzene ring and tert-butyl group . It has been used in medicinal chemistry and drug discovery due to its superior metabolic stabilities, membrane permeability, and aqueous solubility compared to phenyl rings

Mode of Action

The exact mode of action of Bicyclo[11It’s known that the compound adds three-dimensional character and saturation to compounds . This ability to alter the spatial configuration of molecules can influence how they interact with their targets.

Biochemical Pathways

The specific biochemical pathways affected by Bicyclo[11It’s worth noting that the compound has been used in the synthesis of various derivatives, including bisbicyclo[111]pentyldiazene , which may have distinct biochemical impacts.

Pharmacokinetics

The pharmacokinetics of Bicyclo[11It has been noted that the compound can improve the physicochemical properties of prospective drug candidates .

Result of Action

The molecular and cellular effects of Bicyclo[11It has been used as a precursor in the synthesis of a potent quinolone antibacterial agent, u-87947e , suggesting that its derivatives can have significant biological effects.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of Bicyclo[11The compound’s use as a bioisostere suggests that it may be more stable than the compounds it replaces, potentially leading to improved efficacy under various conditions .

Safety and Hazards

Bicyclo[1.1.1]pentan-1-amine can cause skin and eye irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

bicyclo[1.1.1]pentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N/c6-5-1-4(2-5)3-5/h4H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZDGSLINNQQTJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

83.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is there so much interest in synthesizing Bicyclo[1.1.1]pentan-1-amine?

A1: this compound (BCP) and its derivatives are increasingly valuable in drug discovery. They act as bioisosteres, meaning they can mimic the properties of other chemical groups in drug molecules. Specifically, BCP can substitute for aromatic rings, tert-butyl groups, and alkynes [, ]. This allows chemists to fine-tune drug properties like potency and stability.

Q2: What new synthetic routes to this compound are being explored?

A2: Traditional synthesis of BCP has been limited. Recent research focuses on developing more efficient and versatile approaches:

  • Direct Aminoalkylation of [1.1.1]Propellane: This novel method utilizes readily available [1.1.1]propellane as a starting material []. Sequential addition of magnesium amides and alkyl electrophiles enables the direct installation of various amine groups onto the BCP scaffold, significantly streamlining the synthesis.
  • Reduction of 1-azido-3-iodobicyclo[1.1.1]pentane: This approach explores the reduction of an easily accessible intermediate, offering a potentially scalable alternative for BCP production [].

Q3: Can this compound be used to access other valuable compounds?

A3: Yes, research has shown that the BCP framework can be transformed into more complex structures. For instance, photochemical methods have enabled the conversion of BCP into various bicyclo[3.1.1]heptan-1-amines [, ]. This expansion of the chemical space accessible from BCP further broadens its utility in medicinal chemistry.

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